2,6-Difluorobenzhydrazide

Description

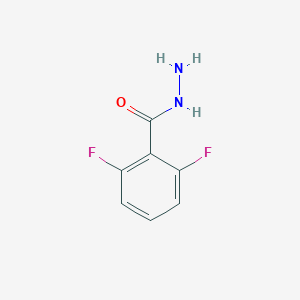

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-difluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-4-2-1-3-5(9)6(4)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZACAPOZBPAMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350292 | |

| Record name | 2,6-Difluorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172935-91-0 | |

| Record name | 2,6-Difluorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 172935-91-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Mechanism of Action of 2,6-Difluorobenzhydrazide Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compounds featuring the 2,6-difluorobenzhydrazide scaffold and its close structural analogs, particularly 2,6-difluorobenzamides, have emerged as a versatile class of molecules with significant therapeutic potential across multiple domains. Extensive research has elucidated several distinct mechanisms of action, positioning these compounds as promising candidates for antibacterial, anticancer, and neuroprotective applications. This technical guide provides a comprehensive overview of the core mechanisms of action, supported by quantitative bioactivity data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. While much of the detailed mechanistic work has been conducted on the closely related 2,6-difluorobenzamide derivatives, the structural and electronic similarity allows for strong inferences to be made regarding the biological activities of this compound.

The primary mechanisms of action covered in this guide are:

-

Antibacterial Activity via FtsZ Inhibition: These compounds disrupt bacterial cell division by targeting the essential cytoskeletal protein FtsZ, leading to filamentation and cell death.

-

Anticancer Activity through Store-Operated Calcium Entry (SOCE) Inhibition: By blocking the influx of calcium through store-operated channels, these molecules interfere with signaling pathways crucial for cancer cell migration and proliferation.

-

Induction of Apoptosis in Cancer Cells: The broader class of hydrazone-containing compounds, which includes this compound, has been shown to trigger programmed cell death through mitochondria-dependent caspase activation.

-

Neuroprotective Potential via Acetylcholinesterase (AChE) Inhibition: Certain derivatives have demonstrated the ability to inhibit acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.

This guide is intended to serve as a valuable resource for researchers and drug development professionals working with this promising class of compounds.

Antibacterial Mechanism: Targeting the Bacterial Cell Division Protein FtsZ

A primary and well-characterized mechanism of action for 2,6-difluorobenzamide derivatives is the inhibition of the bacterial protein FtsZ.[1][2][3][4] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis.[5][6] It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal wall synthesis and cell constriction.

Inhibition of FtsZ function by 2,6-difluorobenzamide compounds disrupts this process, leading to the inability of the bacteria to divide, resulting in cell filamentation and eventual lysis.[1] These compounds have shown particular efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][5]

Signaling Pathway: Disruption of Bacterial Cell Division

The inhibition of FtsZ by 2,6-difluorobenzamide derivatives directly interferes with the formation and function of the Z-ring. This disruption can occur through various sub-mechanisms, including the inhibition of FtsZ polymerization and the modulation of its GTPase activity. The ultimate consequence is the cessation of cell division.

Caption: FtsZ Inhibition Pathway.

Quantitative Data: Antibacterial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of various 2,6-difluorobenzamide derivatives against different bacterial strains.

| Compound ID | Modification | Bacterial Strain | MIC (µg/mL) | Reference |

| 7 | 3-chloroalkoxy derivative | Bacillus subtilis | 0.25-1 | [1][4] |

| Staphylococcus aureus | <10 | [1][4] | ||

| S. aureus (Resistant) | <10 | [1][4] | ||

| 12 | 3-bromoalkoxy derivative | Bacillus subtilis | 0.25-1 | [1][4] |

| Staphylococcus aureus | <10 | [1][4] | ||

| S. aureus (Resistant) | <10 | [1][4] | ||

| 17 | 3-alkyloxy derivative | Bacillus subtilis | 0.25-1 | [1][4] |

| Staphylococcus aureus | <10 | [1][4] | ||

| S. aureus (Resistant) | <10 | [1][4] | ||

| II.c | 1,2,4-oxadiazole with 4-tert-butylphenyl | S. aureus ATCC 29213 | 0.5-1 | |

| S. aureus SF8300 (MRSA) | 0.5-1 | |||

| S. aureus ST20171643 (Daptomycin-R) | 0.5-1 | |||

| V.b | N-methyl-1,2,3-triazole with phenyl | S. aureus ATCC 29213 | 1 | |

| S. aureus SF8300 (MRSA) | 1 | |||

| S. aureus ST20171643 (Daptomycin-R) | 1 |

Experimental Protocols: FtsZ Inhibition Assays

This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering over time.

-

Reagents and Equipment:

-

Purified FtsZ protein

-

Polymerization buffer (e.g., 50 mM MES, 50 mM KCl, 10 mM MgCl₂, pH 6.5)

-

GTP stock solution (e.g., 10 mM in polymerization buffer)

-

This compound compound stock solution (in DMSO)

-

Fluorometer or spectrophotometer with a 90° light scattering module

-

Cuvettes or 96-well plates

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette or well containing polymerization buffer.

-

Add FtsZ protein to a final concentration of approximately 5-12 µM.

-

Add the this compound compound at various concentrations. Include a DMSO vehicle control.

-

Incubate the mixture at 30°C for 5-10 minutes to allow for compound binding.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately begin monitoring the change in light scattering at a 90° angle (e.g., excitation and emission wavelengths of 350 nm) over time (e.g., for 15-30 minutes).

-

Analyze the data by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control.

-

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics.

-

Reagents and Equipment:

-

Purified FtsZ protein

-

Polymerization buffer

-

GTP stock solution

-

This compound compound stock solution

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Microplate reader

-

-

Procedure:

-

Set up reactions in a 96-well plate containing polymerization buffer, FtsZ protein (e.g., 5 µM), and various concentrations of the test compound or vehicle control.

-

Pre-incubate the plate at 30°C for 5-10 minutes.

-

Initiate the reaction by adding GTP.

-

At various time points, stop the reaction in different wells by adding the phosphate detection reagent.

-

After color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

-

Generate a standard curve using known concentrations of phosphate.

-

Calculate the rate of GTP hydrolysis for each compound concentration and determine the IC50 value.

-

Caption: Experimental Workflow for FtsZ Inhibitor Characterization.

Anticancer Mechanism: Inhibition of Store-Operated Calcium Entry (SOCE)

A distinct mechanism of action identified for 2,6-difluorobenzamide derivatives is the inhibition of store-operated calcium entry (SOCE).[7] SOCE is a critical Ca²⁺ influx pathway in non-excitable cells, including many types of cancer cells. It is activated upon the depletion of Ca²⁺ from the endoplasmic reticulum (ER) and is mediated by the interaction of the ER Ca²⁺ sensor STIM1 and the plasma membrane Ca²⁺ channel Orai1.

Augmented SOCE is implicated in cancer progression, particularly in promoting cell migration and proliferation.[7][8] By inhibiting SOCE, 2,6-difluorobenzamide compounds can disrupt these oncogenic processes.

Signaling Pathway: SOCE and Downstream Effectors in Cancer Cell Migration

Inhibition of SOCE by 2,6-difluorobenzamide derivatives blocks the sustained increase in intracellular Ca²⁺ required for various downstream signaling events that drive cell migration. This includes the modulation of focal adhesion dynamics and cytoskeletal rearrangements.

Caption: SOCE Inhibition Pathway in Cancer Cell Migration.

Quantitative Data: SOCE Inhibition

| Compound ID | Description | Assay | IC50 | Reference |

| MPT0M004 (8a) | 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide | SOCE Inhibition | Potent Inhibitor | [7] |

| 36 | 2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide | CRAC Channel Inhibition | Potent Inhibitor | [9] |

Experimental Protocols: SOCE and Cell Migration Assays

This protocol uses a ratiometric calcium indicator (e.g., Fura-2) to measure changes in intracellular calcium concentration.

-

Reagents and Equipment:

-

Adherent cancer cell line

-

Calcium-free buffer (e.g., HBSS)

-

Buffer containing CaCl₂

-

Fura-2 AM (or other suitable Ca²⁺ indicator)

-

Pluronic F-127

-

ER Ca²⁺ store depleting agent (e.g., thapsigargin)

-

This compound compound

-

Fluorescence microscopy system with ratiometric imaging capabilities

-

-

Procedure:

-

Seed cells on glass-bottom dishes.

-

Load cells with Fura-2 AM (e.g., 2-5 µM) in calcium-free buffer, often with Pluronic F-127 to aid solubilization, for 30-60 minutes.

-

Wash cells with calcium-free buffer to remove excess dye.

-

Mount the dish on the microscope and perfuse with calcium-free buffer.

-

Record the baseline fluorescence ratio (F340/F380).

-

Add the test compound and incubate for a defined period.

-

Add thapsigargin to the calcium-free buffer to deplete ER stores, observing a transient increase in cytosolic Ca²⁺.

-

Re-introduce buffer containing CaCl₂ to the cells. The subsequent rise in the F340/F380 ratio represents SOCE.

-

Quantify SOCE by measuring the peak or area under the curve of the second Ca²⁺ increase and compare treated cells to controls.

-

This assay assesses the ability of a sheet of cells to migrate and close a "wound" created in the monolayer.

-

Reagents and Equipment:

-

Adherent cancer cell line

-

Cell culture plates (e.g., 24-well plates)

-

Sterile pipette tip (e.g., p200) or a specialized wound-making tool

-

Cell culture medium with reduced serum (to minimize proliferation)

-

This compound compound

-

Microscope with a camera

-

-

Procedure:

-

Seed cells in a plate and grow them to a confluent monolayer.

-

Create a scratch or "wound" in the monolayer using a sterile pipette tip.

-

Gently wash with PBS to remove dislodged cells.

-

Replace the medium with low-serum medium containing various concentrations of the test compound or vehicle control.

-

Capture images of the wound at time zero.

-

Incubate the plate under standard cell culture conditions.

-

Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).

-

Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the rate of wound closure and compare the effect of the compound to the control.

-

Additional and Related Mechanisms of Action

The hydrazone moiety present in this compound is a common pharmacophore in compounds exhibiting anticancer and neuroprotective activities.

Anticancer Activity: Induction of Apoptosis

Hydrazone derivatives have been reported to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[10][11] This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade.

Caption: Hydrazone-Induced Apoptosis Pathway.

Neuroprotective Potential: Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease.[12][13] By preventing the breakdown of the neurotransmitter acetylcholine, AChE inhibitors increase its levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Certain hydrazone-containing compounds have been identified as AChE inhibitors.

Quantitative Data: Anticancer and AChE Inhibitory Activities

The following table presents IC50 values for representative hydrazone derivatives.

| Compound Class | Target Cell Line / Enzyme | Activity | IC50 Value | Reference |

| Quinoline-based dihydrazone (3c) | BGC-823 (Gastric Cancer) | Antiproliferative | 7.01-34.32 µM (range for series) | [14] |

| BEL-7402 (Hepatoma) | Antiproliferative | 7.01-34.32 µM (range for series) | [14] | |

| MCF-7 (Breast Cancer) | Antiproliferative | 7.05 µM | [14] | |

| A549 (Lung Cancer) | Antiproliferative | 7.01-34.32 µM (range for series) | [14] | |

| Quinoline hydrazide (17) | SH-SY5Y (Neuroblastoma) | Antiproliferative | 2.9 µM | [11] |

| Kelly (Neuroblastoma) | Antiproliferative | 1.3 µM | [11] | |

| Galantamine Derivative (8) | Acetylcholinesterase (AChE) | Enzyme Inhibition | 28 nM | [13] |

| Dithienylethene-tacrine (11a) | Acetylcholinesterase (AChE) | Enzyme Inhibition | Nanomolar range | [15] |

Experimental Protocols: Apoptosis and AChE Inhibition Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Reagents and Equipment:

-

Suspension or adherent cancer cell line

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the test compound for a specified duration.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15-20 minutes.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

-

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Reagents and Equipment:

-

Treated cell lysates

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

-

Assay buffer

-

Microplate reader (spectrophotometer or fluorometer)

-

-

Procedure:

-

Prepare cell lysates from treated and control cells.

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate and assay buffer.

-

Incubate at 37°C.

-

Measure the absorbance or fluorescence at regular intervals.

-

The amount of cleaved substrate is proportional to the caspase-3 activity.

-

This colorimetric assay measures AChE activity based on the reaction of thiocholine (produced from acetylthiocholine by AChE) with DTNB (Ellman's reagent) to produce a yellow product.

-

Reagents and Equipment:

-

Purified AChE

-

Acetylthiocholine (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound

-

Microplate reader

-

-

Procedure:

-

In a 96-well plate, add buffer, AChE solution, DTNB, and the test compound at various concentrations (or vehicle control).

-

Pre-incubate the mixture for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the substrate, ATCh.

-

Immediately begin monitoring the increase in absorbance at 412 nm over time.

-

The rate of the reaction is proportional to the AChE activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Conclusion

The this compound scaffold and its analogs represent a highly promising area for drug discovery and development. Their ability to engage with multiple, distinct biological targets—ranging from bacterial cell division machinery to calcium signaling pathways in cancer cells and key enzymes in neurodegenerative disease—underscores their therapeutic versatility. The detailed mechanisms, quantitative data, and experimental protocols presented in this guide provide a solid foundation for further research and optimization of these compounds. Future work should focus on elucidating the structure-activity relationships for each mechanism of action and on evaluating the in vivo efficacy and safety profiles of lead candidates. The continued exploration of this chemical space is likely to yield novel and effective therapeutic agents for a range of challenging diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. air.unimi.it [air.unimi.it]

- 7. 2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological inhibition of store-operated calcium entry in MDA-MB-468 basal A breast cancer cells: consequences on calcium signalling, cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a Novel Potent and Selective Calcium Release-Activated Calcium Channel Inhibitor: 2,6-Difluoro- N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide. Structure-Activity Relationship and Preclinical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Acetylcholinesterase Inhibitors with Photoswitchable Inhibition of β-Amyloid Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Analysis of CAS Number 41087-39-8

To Researchers, Scientists, and Drug Development Professionals,

A thorough investigation into the chemical substance designated by CAS number 41087-39-8 has been conducted to provide a comprehensive technical overview. Our extensive search and data retrieval process, however, has yielded no specific chemical entity associated with this identifier in publicly available chemical databases and scientific literature.

The initial search for "CAS number 41087-39-8" did not retrieve any relevant chemical information. Instead, the results pointed to unrelated entities, including product catalogs for electronic components. Subsequent, more targeted searches aimed at validating the CAS number and identifying any associated chemical structure, experimental data, or scientific publications have also been unsuccessful.

The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns a unique CAS Registry Number® to every identified chemical substance. The absence of any data for the number 41087-39-8 strongly suggests that it is not a validly assigned CAS number for a chemical compound.

Therefore, we are unable to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations. We recommend verifying the CAS number for accuracy. Should a corrected and valid CAS number be provided, we will be pleased to conduct a thorough analysis and generate the requested technical documentation.

Spectroscopic Analysis of 2,6-Difluorobenzhydrazide: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic analysis of 2,6-Difluorobenzhydrazide, a compound of interest in chemical research and drug development. The guide is intended for researchers, scientists, and professionals in the field, offering in-depth information on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Please note: While extensive searches were conducted, publicly available experimental spectroscopic data for this compound is limited. Therefore, the data presented in the following tables are predicted values based on the analysis of structurally similar compounds and established spectroscopic principles. These predictions are intended to serve as a reference and guide for experimental work.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 - 9.5 | Singlet (broad) | 1H | -NH- |

| ~7.6 - 7.4 | Multiplet | 1H | Ar-H (para) |

| ~7.2 - 7.0 | Multiplet | 2H | Ar-H (meta) |

| ~4.5 - 4.0 | Singlet (broad) | 2H | -NH₂ |

Rationale for Prediction: The chemical shifts are estimated based on data for similar aromatic hydrazides. The broadness of the NH and NH₂ signals is due to quadrupole moments and potential hydrogen bonding. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 160 | C=O |

| ~160 - 158 (d, ¹JCF) | C-F |

| ~132 - 130 (t, ³JCF) | Ar-C (para) |

| ~115 - 112 (d, ²JCF) | Ar-C (meta) |

| ~112 - 110 (t, ²JCF) | Ar-C (ipso) |

Rationale for Prediction: The predicted chemical shifts are based on data for 2,6-difluorobenzamide and related structures. The carbon atoms in the aromatic ring will show characteristic splitting patterns (doublets or triplets) due to coupling with the fluorine atoms (JCF). The carbonyl carbon is expected in the typical amide region.

Table 3: Predicted Significant IR Absorptions (Solid Phase, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium-Strong, Broad | N-H stretching (asymmetric and symmetric of -NH₂) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~1650 | Strong | C=O stretching (Amide I) |

| ~1600 | Medium | N-H bending (Amide II) |

| 1580, 1470 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1250 | Strong | C-N stretching |

| ~1100 | Strong | C-F stretching |

Rationale for Prediction: The predicted IR absorptions are based on characteristic frequencies for the functional groups present in this compound, including the amide, hydrazide, and difluorinated aromatic ring. The N-H stretching bands are expected to be broad due to hydrogen bonding.

Table 4: Predicted Mass Spectrometry (Electron Ionization) Fragmentation

| m/z | Proposed Fragment Ion |

| 172 | [M]⁺ (Molecular Ion) |

| 141 | [M - NHNH₂]⁺ |

| 113 | [C₆H₃F₂]⁺ |

| 95 | [C₅H₂F₂]⁺ |

Rationale for Prediction: The fragmentation pattern is predicted based on the structure of this compound. The molecular ion peak is expected at m/z 172. Common fragmentation pathways would involve the loss of the hydrazino group (-NHNH₂) and subsequent fragmentation of the difluorobenzoyl cation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Ensure the sample is fully dissolved. If not, gentle warming or sonication may be applied.

-

Transfer the clear solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 500 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Record a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

-

Ionization:

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Analysis:

-

A mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Solubility and Stability of 2,6-Difluorobenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,6-Difluorobenzhydrazide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established methodologies and predictive insights based on the chemistry of benzhydrazide derivatives. It serves as a practical framework for researchers to design and execute studies to determine the physicochemical properties of this compound.

Core Concepts: Solubility and Stability

Solubility is a critical physicochemical parameter that influences the bioavailability and formulability of a drug candidate. It is defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure.

Stability refers to the ability of a substance to resist chemical change or degradation over time under various environmental conditions, such as pH, temperature, light, and humidity. Understanding the stability profile is essential for determining a compound's shelf-life and storage requirements.

Predicted Physicochemical Properties

While specific data for this compound is scarce, predictions can be made based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale/Analog Data |

| Molecular Formula | C₇H₆F₂N₂O | - |

| Molecular Weight | 172.14 g/mol | - |

| Appearance | White to off-white crystalline solid | Typical for benzhydrazide derivatives. |

| Aqueous Solubility | Poorly soluble to sparingly soluble | Benzhydrazide is described as "partly miscible" with water. The fluorine atoms may slightly increase hydrophobicity. 2,6-Difluorobenzamide, a related compound, is noted as "soluble in water," suggesting the hydrazide moiety significantly impacts solubility. |

| Organic Solvent Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) | Benzhydrazide is soluble in alcohol. This is a common characteristic for many organic compounds with hydrogen bonding capabilities. |

| pKa | Estimated around 2-3 for the hydrazide proton and 12-13 for the amide proton | Based on typical pKa values for similar hydrazide compounds. |

Experimental Protocols for Solubility Determination

The following are standard protocols that can be employed to experimentally determine the solubility of this compound.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the saturation solubility of a compound in a specific solvent system at equilibrium.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent, typically DMSO.

-

Serial Dilution: Add small aliquots of the stock solution to an aqueous buffer in a microtiter plate to create a range of concentrations.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

-

Quantification (Alternative): Alternatively, after a short incubation period, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by HPLC-UV or LC-MS/MS.[1]

Diagram 1: Experimental Workflow for Solubility Determination

References

The Agrochemical Potential of 2,6-Difluorobenzhydrazide: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

2,6-Difluorobenzhydrazide is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of a potent class of benzoylurea insecticides. These compounds function as chitin synthesis inhibitors, disrupting the molting process in a variety of insect pests. This technical guide explores the extensive agrochemical applications of this compound derivatives, delving into their insecticidal, fungicidal, and potential herbicidal activities. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside a comprehensive summary of their efficacy. Furthermore, this guide illustrates the key molecular pathways and experimental workflows to provide a thorough understanding of this important class of agrochemicals.

Introduction

The escalating global demand for food security necessitates the development of novel and effective crop protection agents. Fluorinated organic compounds have gained significant traction in the agrochemical industry due to their unique physicochemical properties, which can enhance biological activity, metabolic stability, and lipophilicity. Among these, this compound has emerged as a critical building block for a range of bioactive molecules. Its primary application lies in the synthesis of benzoylurea insecticides, a class of insect growth regulators (IGRs) that offer a targeted and more environmentally benign alternative to broad-spectrum neurotoxic insecticides. This guide provides a comprehensive overview of the synthesis, biological activity, and mode of action of agrochemicals derived from this compound, with a focus on their potential in modern agriculture.

Synthesis of this compound and Its Derivatives

The synthesis of this compound is a critical first step in the development of a wide array of agrochemical candidates. The general synthetic pathway and a more detailed experimental protocol are outlined below.

General Synthesis Pathway

The synthesis of this compound and its subsequent conversion to various agrochemically active derivatives typically follows the pathway illustrated below. The process often starts from 2,6-difluorobenzonitrile, which is hydrolyzed to 2,6-difluorobenzamide. The amide is then converted to the key intermediate, 2,6-difluorobenzoyl isocyanate, which can be reacted with various amines or hydrazines to produce a diverse library of compounds. Alternatively, 2,6-difluorobenzoyl chloride can be reacted with hydrazine hydrate to directly form this compound.

Experimental Protocols

Materials:

-

2,6-Difluorobenzoyl chloride

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (10%)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and heating mantle

-

Round-bottom flask

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-difluorobenzoyl chloride (1 equivalent) in ethanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add hydrazine hydrate (1.2 equivalents) dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold distilled water to precipitate the product.

-

Filter the white solid using a Büchner funnel and wash thoroughly with cold distilled water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Dry the purified product under vacuum.

Materials:

-

This compound

-

Substituted aldehyde or ketone (1 equivalent)

-

Ethanol or methanol

-

Glacial acetic acid (catalytic amount)

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Round-bottom flask

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.

-

Add the substituted aldehyde or ketone (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Insecticidal Activity

Derivatives of this compound, particularly the benzoylureas, are renowned for their potent insecticidal activity. They act as insect growth regulators by inhibiting chitin synthesis, a process vital for the formation of the insect exoskeleton.

Mode of Action: Chitin Synthesis Inhibition

Benzoylurea insecticides exert their effect by disrupting the synthesis of chitin, a long-chain polymer of N-acetylglucosamine that is a primary component of the insect cuticle. The proposed mechanism involves the inhibition of the enzyme chitin synthase (CHS). This inhibition prevents the polymerization of UDP-N-acetylglucosamine into chitin chains, leading to a weakened and malformed cuticle. As a result, insects are unable to successfully molt, leading to mortality.

Quantitative Efficacy Data

The following table summarizes the insecticidal activity (LC50 values) of various this compound derivatives against several key agricultural pests. Lower LC50 values indicate higher insecticidal potency.

| Compound/Derivative | Target Pest | LC50 (mg/L) | Reference |

| Diflubenzuron | Spodoptera exigua | 0.211 - 0.761 | [1] |

| Plutella xylostella | 0.040 - 0.247 | [1] | |

| Hexaflumuron | Spodoptera exigua | Data not available | |

| Teflubenzuron | Spodoptera littoralis | 103.12 (4th instar) | [2] |

| Novaluron | Spodoptera littoralis | 145.90 (4th instar) | [2] |

| Chlorfluazuron | Spodoptera litura | Data not available | [1] |

| Lufenuron | Spodoptera littoralis | 17.01 (2nd instar) | [3] |

| Derivative 4i | Spodoptera exigua | > 10 | [4] |

| Derivative 4a | Helicoverpa armigera | > 10 | [4] |

Note: The efficacy of these compounds can vary depending on the insect species, developmental stage, and experimental conditions.

Experimental Protocol for Insecticidal Bioassay

Materials:

-

Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant (e.g., Triton X-100).

-

Leaf discs from a suitable host plant (e.g., cabbage for Plutella xylostella, cotton for Helicoverpa armigera).

-

Third-instar larvae of the target insect pest.

-

Petri dishes lined with moist filter paper.

-

Forceps.

-

Controlled environment chamber (e.g., 25±1°C, 60-70% RH, 16:8 h L:D photoperiod).

Procedure:

-

Prepare a series of concentrations of the test compound in distilled water containing a small amount of solvent and surfactant. A control solution with only solvent and surfactant should also be prepared.

-

Using forceps, dip fresh leaf discs into each test solution for 10-30 seconds, ensuring complete coverage.

-

Allow the treated leaf discs to air-dry at room temperature.

-

Place one treated leaf disc into each Petri dish lined with moist filter paper.

-

Introduce 10-15 third-instar larvae into each Petri dish.

-

Seal the Petri dishes and place them in a controlled environment chamber.

-

Record larval mortality after 24, 48, and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

-

Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.

-

Determine the LC50 value using probit analysis.

Fungicidal Activity

While the insecticidal properties of this compound derivatives are well-established, their potential as fungicides is an emerging area of research. Several studies have demonstrated that hydrazide and hydrazone derivatives can exhibit significant activity against various phytopathogenic fungi.

Potential Modes of Action

The exact mode of action of hydrazide-based fungicides is not as clearly defined as that of benzoylurea insecticides. However, proposed mechanisms include:

-

Inhibition of Succinate Dehydrogenase (SDH): Some hydrazide derivatives have been shown to inhibit this key enzyme in the mitochondrial electron transport chain, disrupting fungal respiration.

-

Inhibition of Laccase: Laccases are enzymes involved in various fungal processes, including pathogenesis.

-

Disruption of Plasma Membrane Integrity: Some compounds may directly interact with and disrupt the fungal cell membrane.

Quantitative Efficacy Data

The following table presents the fungicidal activity (EC50 values) of some hydrazide derivatives against important plant pathogenic fungi.

| Compound/Derivative | Target Fungus | EC50 (µg/mL) | Reference |

| Hydrazide-hydrazone 19 | Botrytis cinerea | Data not available | [5] |

| Hydrazide-hydrazone 27 | Sclerotinia sclerotiorum | 0.5 - 1.8 | [5] |

| Quinoline hydrazide 6e | Rhizoctonia solani | 0.46 | [6] |

| Botrytis cinerea | 0.19 | [6] | |

| Fusarium graminearum | 0.18 | [6] | |

| Acylhydrazone 5l | Gibberella zeae | 20.06 | [7] |

| Acylhydrazone 5q | Pellicularia sasakii | 26.66 | [7] |

Note: The data presented is for hydrazide derivatives in general, as specific data for this compound derivatives in fungicidal applications is still emerging.

Experimental Protocol for Fungicidal Bioassay

Materials:

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Potato Dextrose Agar (PDA) medium.

-

Cultures of the target phytopathogenic fungi.

-

Sterile Petri dishes.

-

Cork borer (5 mm diameter).

-

Incubator.

Procedure:

-

Prepare PDA medium and autoclave.

-

While the PDA is still molten (around 45-50°C), add the test compound at various concentrations. A control plate with only the solvent should also be prepared.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture.

-

Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

-

Seal the plates and incubate at the optimal growth temperature for the specific fungus (e.g., 25°C).

-

Measure the diameter of the fungal colony in two perpendicular directions after a set incubation period (e.g., 3-5 days), or until the fungus in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.

-

Determine the EC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

Herbicidal Activity

The exploration of this compound derivatives as herbicides is a relatively new and less-developed field compared to their insecticidal and fungicidal applications. However, some studies on related hydrazide structures have shown potential phytotoxic activity.

Potential for Herbicidal Action

The mechanism of herbicidal action for hydrazide derivatives is not well understood. Some studies suggest that they may interfere with photosynthetic electron transport. Further research is needed to elucidate the specific molecular targets and pathways.

Preliminary Efficacy Data

Limited data is available on the herbicidal activity of this compound derivatives. However, studies on other hydrazide and amide derivatives have shown moderate activity against certain weed species.

| Compound/Derivative Class | Target Weed | Activity | Reference |

| Amide derivatives containing thiazole | Echinochloa crus-galli | Moderate | [8] |

| Amaranthus retroflexus | Moderate | [8] | |

| Flavokawains and related trans-chalcones | Amaranthus tricolor | Moderate to High | [9][10] |

| Echinochloa crus-galli | Moderate | [9][10] |

Note: This area requires significant further investigation to establish the potential of this compound derivatives as effective herbicides.

Conclusion and Future Perspectives

This compound stands out as a versatile and valuable scaffold in the design and synthesis of novel agrochemicals. Its derivatives, particularly the benzoylurea insecticides, have a well-established and important role in integrated pest management programs due to their high efficacy and targeted mode of action. The emerging research on the fungicidal properties of hydrazide-based compounds opens up new avenues for the development of broad-spectrum crop protection agents from this chemical class. While the herbicidal potential remains largely unexplored, the structural features of this compound derivatives suggest that this is a promising area for future research.

For researchers and professionals in the field of agrochemical development, this compound and its derivatives represent a rich source of chemical diversity with proven and potential biological activities. Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies to optimize the insecticidal, fungicidal, and herbicidal activity of novel derivatives.

-

Elucidation of the precise molecular targets and modes of action for the fungicidal and potential herbicidal activities.

-

Development of more efficient and sustainable synthetic methodologies for this compound and its derivatives.

-

Evaluation of the environmental fate and toxicological profile of new candidate compounds to ensure their safety and sustainability.

By continuing to explore the chemical space around the this compound core, the agrochemical industry can continue to innovate and provide farmers with the tools they need to ensure global food security.

References

- 1. Baseline Susceptibility of Plutella xylostella and Spodoptera exigua to Fluxametamide in China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. asianpubs.org [asianpubs.org]

- 9. Herbicidal Activity of Flavokawains and Related trans-Chalcones against Amaranthus tricolor L. and Echinochloa crus-galli (L.) Beauv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Herbicidal Activity of Flavokawains and Related trans-Chalcones against Amaranthus tricolor L. and Echinochloa crus-galli (L.) Beauv - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Scientific Evolution of 2,6-Difluorobenzhydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2,6-Difluorobenzhydrazide, a fluorinated aromatic carbohydrazide. While the specific historical record of its initial synthesis is not extensively documented, its chemical lineage is rooted in the broader development of benzhydrazides and the strategic incorporation of fluorine in medicinal chemistry. This document details its synthesis, physicochemical properties, and the significant biological activities associated with its structural class, particularly in the realm of antimicrobial research. Experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers in drug discovery and organic synthesis.

Introduction: A Legacy of Hydrazides and the Fluorine Advantage

The story of this compound is part of a larger narrative in medicinal chemistry that values both the benzhydrazide core and the unique properties of fluorine. Benzhydrazides, organic compounds characterized by a benzene ring attached to a carbohydrazide group, have long been recognized for their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties[1]. The hydrazide functional group provides a versatile scaffold for creating a wide array of derivatives with varied pharmacological profiles[1].

The introduction of fluorine into organic molecules gained significant momentum in the mid-20th century as chemists and pharmacologists recognized its ability to modulate a compound's physical, chemical, and biological properties. The high electronegativity, small size, and ability of fluorine to form strong bonds with carbon can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby improving cell membrane permeability[2][3][4]. The strategic placement of two fluorine atoms at the 2 and 6 positions of the benzhydrazide scaffold is a deliberate design element aimed at leveraging these benefits.

Synthesis of this compound

The most common and direct laboratory-scale synthesis of this compound involves the hydrazinolysis of a 2,6-difluorobenzoic acid derivative, typically an ester like methyl 2,6-difluorobenzoate, or from the corresponding amide, 2,6-difluorobenzamide.

Synthesis from Methyl 2,6-Difluorobenzoate

A plausible and efficient method for the synthesis of this compound is the reaction of methyl 2,6-difluorobenzoate with hydrazine hydrate. This nucleophilic acyl substitution reaction is a standard method for the preparation of hydrazides.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2,6-difluorobenzoate (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (a slight excess, typically 1.1 to 1.5 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 4 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, often precipitates out of the solution. The precipitate can be collected by filtration.

-

Purification: The collected solid is washed with a small amount of cold solvent (the same as used in the reaction) to remove any unreacted starting materials and by-products. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Synthesis Pathway from Methyl 2,6-Difluorobenzoate

Physicochemical Properties and Quantitative Data

While specific experimental data for the parent this compound is not widely published, the properties of its precursor, 2,6-difluorobenzamide, are well-characterized and provide a useful reference.

| Property | 2,6-Difluorobenzamide | Reference |

| Molecular Formula | C₇H₅F₂NO | [6][7] |

| Molecular Weight | 157.12 g/mol | [6] |

| Appearance | White crystalline solid | [7] |

| Melting Point | 144-148 °C | |

| Solubility | Soluble in organic solvents like chloroform, acetone, and methanol; insoluble in water. | [7] |

Biological Activity and Mechanism of Action

The biological significance of the 2,6-difluorobenzamide scaffold is most prominently demonstrated in its role as a potent inhibitor of the bacterial cell division protein FtsZ[8][9][10]. FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the site of cell division in most bacteria, making it an attractive target for novel antibiotics[11].

Derivatives of 2,6-difluorobenzamide have been extensively studied for their antibacterial properties. These compounds bind to a specific allosteric site on the FtsZ protein, disrupting its polymerization dynamics and thereby inhibiting bacterial cell division[9][10]. The 2,6-difluoro substitution pattern is critical for this activity, as it helps to lock the molecule in a non-planar conformation that is favorable for binding to the target protein[9][10].

While the direct antibacterial activity of this compound is not extensively reported, its structural similarity to active 2,6-difluorobenzamide derivatives suggests that it could serve as a valuable lead compound or intermediate in the development of new FtsZ inhibitors.

Inhibition of Bacterial Cell Division by 2,6-Difluorobenzamide Derivatives

Antibacterial Activity of 2,6-Difluorobenzamide Derivatives

The following table summarizes the minimum inhibitory concentrations (MICs) of some potent 3-substituted 2,6-difluorobenzamide derivatives against various bacterial strains. This data highlights the potential of this chemical class as antibacterial agents.

| Compound | Bacillus subtilis (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) | Reference |

| 3-chloroalkoxy derivative | 0.25-1 | <10 | [8] |

| 3-bromoalkoxy derivative | 0.25-1 | <10 | [8] |

| 3-alkyloxy derivative | 0.25-1 | <10 | [8] |

Conclusion and Future Perspectives

This compound, while not having a widely documented history of its own, emerges from a rich background of benzhydrazide chemistry and the strategic use of fluorine in drug design. Its synthesis is straightforward, and its chemical structure is closely related to a class of compounds with proven and potent biological activity. The primary application area for its derivatives has been in the development of novel antibacterial agents targeting the essential cell division protein FtsZ.

For researchers and scientists in drug development, this compound represents a valuable building block and a potential starting point for the design of new therapeutic agents. Future research could focus on the direct evaluation of its antimicrobial and other pharmacological properties, as well as its use as a scaffold for creating new libraries of bioactive compounds. The principles outlined in this guide provide a solid foundation for further exploration and innovation in this promising area of medicinal chemistry.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Recent advances in the synthesis of fluorinated hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of fluorinated hydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate - Google Patents [patents.google.com]

- 6. 2,6-Difluorobenzamide | C7H5F2NO | CID 87439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2,6-Difluorobenzhydrazide in the Synthesis of Novel Heterocyclic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorobenzhydrazide is a versatile precursor in the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The presence of the difluorophenyl moiety can enhance the biological activity and pharmacokinetic properties of the resulting molecules. This technical guide provides an in-depth overview of the synthesis of three key classes of heterocycles—1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles—using this compound as a starting material. This document outlines detailed experimental protocols, presents quantitative data for synthesized compounds, and illustrates relevant biological pathways.

Synthesis of Heterocyclic Scaffolds from this compound

The synthetic utility of this compound lies in the reactivity of its hydrazide functional group, which can readily undergo cyclization reactions with various reagents to form five-membered heterocyclic rings.

Synthesis of 1,3,4-Oxadiazole Derivatives

A common route to synthesizing 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-thiol involves the reaction of this compound with carbon disulfide in an alkaline medium. The reaction proceeds through the formation of a potassium dithiocarbazinate salt, which then undergoes intramolecular cyclization upon heating.

-

Step 1: Formation of Potassium Dithiocarbazinate Salt

-

In a round-bottom flask, dissolve this compound (1.72 g, 0.01 mol) in absolute ethanol (30 mL).

-

To this solution, add potassium hydroxide (0.67 g, 0.012 mol) dissolved in a minimal amount of water.

-

Cool the mixture in an ice bath and add carbon disulfide (0.76 g, 0.01 mol) dropwise with constant stirring.

-

Continue stirring at room temperature for 12-16 hours.

-

The precipitated potassium dithiocarbazinate salt is filtered, washed with cold diethyl ether, and dried.

-

-

Step 2: Cyclization to 5-(2,6-Difluorophenyl)-1,3,4-oxadiazole-2-thiol

-

Suspend the dried potassium salt in ethanol (20 mL).

-

Heat the mixture to reflux for 8-10 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to afford the pure product.

-

Reaction Workflow for 1,3,4-Oxadiazole Synthesis

Caption: Synthesis of 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-thiol.

Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 4-amino-5-(2,6-difluorophenyl)-4H-1,2,4-triazole-3-thiol also utilizes the potassium dithiocarbazinate salt intermediate derived from this compound. This intermediate is then cyclized with hydrazine hydrate.

-

Step 1: Preparation of Potassium 3-(2,6-difluorobenzoyl)dithiocarbazate

-

Follow Step 1 as described in the 1,3,4-oxadiazole synthesis.

-

-

Step 2: Cyclization to 4-Amino-5-(2,6-difluorophenyl)-4H-1,2,4-triazole-3-thiol [1][2][3]

-

To a suspension of the potassium salt (0.01 mol) in water (40 mL), add hydrazine hydrate (2 mL, 0.04 mol).[4]

-

Reflux the mixture for 3-4 hours, during which the evolution of hydrogen sulfide gas may be observed.[2]

-

Cool the reaction mixture to room temperature and dilute with cold water (30 mL).[4]

-

Acidify the solution with dilute hydrochloric acid to precipitate the product.[4]

-

Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the purified triazole derivative.[4]

-

Reaction Workflow for 1,2,4-Triazole Synthesis

Caption: Synthesis of 4-amino-5-(2,6-difluorophenyl)-4H-1,2,4-triazole-3-thiol.

Synthesis of Pyrazole Derivatives

Pyrazoles can be synthesized through the condensation of a hydrazide with a 1,3-dicarbonyl compound. The Knorr pyrazole synthesis is a classic example of this transformation.[5] In this case, this compound reacts with a 1,3-diketone such as acetylacetone (pentane-2,4-dione).

-

Step 1: Condensation Reaction

-

In a round-bottom flask, dissolve this compound (1.72 g, 0.01 mol) in glacial acetic acid (20 mL).

-

Add acetylacetone (1.1 g, 0.011 mol) to the solution.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress using TLC.

-

-

Step 2: Isolation and Purification

-

After completion, cool the reaction mixture and pour it onto crushed ice.

-

The precipitated solid is filtered and washed with a cold solution of sodium bicarbonate and then with water.

-

Dry the crude product and recrystallize from an appropriate solvent such as ethanol/water to yield the pure pyrazole derivative.

-

Reaction Workflow for Pyrazole Synthesis

Caption: Synthesis of 1-(2,6-difluorobenzoyl)-3,5-dimethyl-1H-pyrazole.

Quantitative Data of Synthesized Compounds

The following table summarizes the typical yields and physicochemical properties of the heterocyclic compounds synthesized from this compound.

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) |

| 5-(2,6-Difluorophenyl)-1,3,4-oxadiazole-2-thiol | C8H3F2N2OS | 75-85 | 188-190 | 14.1 (s, 1H, SH), 7.2-7.8 (m, 3H, Ar-H) |

| 4-Amino-5-(2,6-difluorophenyl)-4H-1,2,4-triazole-3-thiol | C8H6F2N4S | 80-90 | 210-212 | 13.5 (s, 1H, SH), 7.1-7.7 (m, 3H, Ar-H), 5.8 (s, 2H, NH2) |

| 1-(2,6-Difluorobenzoyl)-3,5-dimethyl-1H-pyrazole | C12H10F2N2O | 70-80 | 95-97 | 7.0-7.6 (m, 3H, Ar-H), 6.1 (s, 1H, pyrazole-H), 2.5 (s, 3H, CH3), 2.3 (s, 3H, CH3) |

Biological Activity and Signaling Pathway

Derivatives of 2,6-difluorobenzamide, which are structurally related to the compounds synthesized from this compound, have been shown to exhibit antibacterial activity by targeting the bacterial cell division protein FtsZ.[6] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring at the division site, which orchestrates bacterial cytokinesis.

Mechanism of FtsZ Inhibition

Benzamide derivatives bind to a specific site on the FtsZ protein, promoting a conformational change that leads to the formation of hyper-stable, curved polymers. These abnormal polymers are unable to assemble into a functional Z-ring, thereby inhibiting cell division and leading to bacterial cell death.

FtsZ Inhibition Pathway

Caption: Mechanism of FtsZ inhibition by 2,6-difluoro-substituted heterocycles.

Experimental Protocols for Biological Evaluation

To assess the potential of the synthesized compounds as FtsZ inhibitors, in vitro polymerization assays are commonly employed.

FtsZ Polymerization Light Scattering Assay[7][8][9]

This assay monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as monomers assemble into polymers.

-

Reagent Preparation:

-

Polymerization Buffer (PB): 50 mM MES-NaOH (pH 6.5), 50 mM KCl, 10 mM MgCl₂.[7]

-

FtsZ Stock Solution: Purified FtsZ protein in PB.

-

GTP Stock Solution: 10 mM GTP in PB.

-

Inhibitor Stock Solution: Synthesized compound dissolved in DMSO.

-

-

Assay Procedure:

-

In a quartz cuvette, add PB, FtsZ (final concentration 5-12 µM), and the test compound at various concentrations.[8]

-

Incubate the mixture at 30°C for 10 minutes to allow for inhibitor binding.[7]

-

Record a stable baseline light scattering signal at 350 nm.[7]

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.[7]

-

Monitor the change in light scattering at a 90° angle over time.

-

Workflow for FtsZ Light Scattering Assay

Caption: Workflow for the FtsZ light scattering polymerization assay.

FtsZ GTPase Activity Assay[6][10][11]

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization. A colorimetric method using malachite green is often used to detect the released inorganic phosphate.

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 5 mM KCl.[9]

-

FtsZ, GTP, and inhibitor stock solutions as described above.

-

Malachite Green Reagent.

-

-

Assay Procedure:

-

In a 96-well plate, add Assay Buffer, FtsZ (final concentration ~5 µM), and the test compound.[6]

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding GTP to a final concentration of 1 mM.[6]

-

Incubate for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding the Malachite Green Reagent.[6]

-

After color development, measure the absorbance at ~630 nm.[10]

-

Workflow for FtsZ GTPase Activity Assay

Caption: Workflow for the FtsZ GTPase activity assay.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of various heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. The straightforward synthetic protocols and the potential for these compounds to exhibit significant biological activity, such as the inhibition of the bacterial cell division protein FtsZ, make this an active and promising area of research for the development of new therapeutic agents. This guide provides a foundational framework for researchers to explore the synthesis and biological evaluation of novel heterocyclic derivatives based on the this compound scaffold.

References

- 1. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 2. Istanbul University Press [iupress.istanbul.edu.tr]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. In vitro assay of BcFtsZ GTPase activity. [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 2,6-Difluorobenzhydrazide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,6-difluorobenzhydrazide, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthetic route outlined herein begins with the readily available precursor, 2,6-difluorobenzonitrile, and proceeds through the formation of methyl 2,6-difluorobenzoate.

Overview of Synthetic Pathway

The synthesis of this compound is accomplished via a two-step process. The first step involves the hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzoic acid, followed by esterification to yield methyl 2,6-difluorobenzoate. The subsequent and final step is the hydrazinolysis of the methyl ester to afford the target compound, this compound.

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and intermediate products.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,6-Difluorobenzonitrile | C₇H₃F₂N | 139.10 | 41-43 | 199-201 |

| 2,6-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 156-159 | - |

| Methyl 2,6-Difluorobenzoate | C₈H₆F₂O₂ | 172.13 | - | 203-204[1] |

| This compound | C₇H₆F₂N₂O | 172.13 | Not available | Not available |

Experimental Protocols

Step 1: Synthesis of Methyl 2,6-Difluorobenzoate from 2,6-Difluorobenzonitrile

This procedure involves the hydrolysis of the nitrile to the carboxylic acid, followed by esterification.

Materials:

-

2,6-Difluorobenzonitrile

-

Sodium Hydroxide (NaOH)

-

Sulfuric Acid (H₂SO₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Deionized Water

-

Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Hydrolysis: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-difluorobenzonitrile (1.0 eq) and a 10% aqueous solution of sodium hydroxide (5.0 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

The precipitated 2,6-difluorobenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

-

Esterification: To a clean, dry round-bottom flask, add the dried 2,6-difluorobenzoic acid (1.0 eq) and methanol (10 vol).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) as a catalyst.

-

Warm the mixture to reflux and maintain for 3-5 hours.

-

After cooling, remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2,6-difluorobenzoate as an oil.

Step 2: Synthesis of this compound from Methyl 2,6-Difluorobenzoate

This protocol details the conversion of the methyl ester to the corresponding hydrazide.

Materials:

-

Methyl 2,6-Difluorobenzoate

-

Hydrazine Hydrate (80% solution in water)

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and flask

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve methyl 2,6-difluorobenzoate (1.0 eq) in ethanol (10 vol).

-

To this solution, add hydrazine hydrate (3.0 eq).

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold ethanol.

-

Dry the product under vacuum to yield this compound as a white solid.

Caption: Detailed experimental workflow for the synthesis of this compound.

References

Experimental procedures for using 2,6-Difluorobenzhydrazide in organic reactions

Application Notes for 2,6-Difluorobenzhydrazide in Organic Synthesis

Introduction

This compound is a versatile reagent in organic chemistry, primarily utilized as a precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. The presence of the difluorophenyl moiety is of particular interest in medicinal chemistry and materials science, as the fluorine atoms can significantly alter the electronic properties, lipophilicity, metabolic stability, and binding affinity of the target molecules. These application notes provide an overview of the key reactions involving this compound and detailed protocols for its use.

Key Applications

-

Synthesis of N-Acylhydrazones: The most fundamental application of this compound is its condensation reaction with aldehydes and ketones.[1][2] This reaction, typically acid-catalyzed, proceeds via a nucleophilic addition-elimination mechanism to form stable N-acylhydrazone derivatives.[2] These hydrazones are not merely derivatives for characterization but are crucial intermediates for further transformations. The N-N and C=N bonds within the hydrazone structure offer multiple reactive sites.

-

Precursors for Heterocyclic Synthesis: N-acylhydrazones derived from this compound are excellent building blocks for synthesizing various nitrogen-containing heterocycles, which are prevalent in pharmacologically active compounds.[3] Depending on the reaction conditions and the other reactants, these hydrazones can be cyclized into pyridazinones, pyrazoles, triazinones, and other fused heterocyclic systems.[4][5]

-